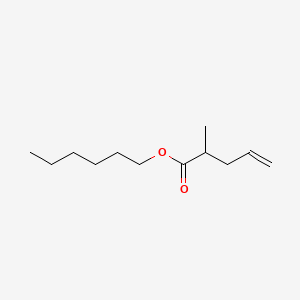

Hexyl 2-methyl-4-pentenoate

Description

Overview of Branched Ester Structures and Chemical Reactivity

The structure of an ester consists of a carbonyl center bonded to one ether oxygen, which is in turn bonded to an alkyl or aryl group. solubilityofthings.com In branched-chain esters, the hydrocarbon chain of either the carboxylic acid or the alcohol component contains one or more branches. This structural feature significantly influences the molecule's physical properties. For instance, the presence of branching disrupts the regular packing of molecules, which contributes to reduced pour points and prevents crystallization, making these esters suitable for applications at low temperatures. nih.govsrce.hr Studies have shown that branching in the alcohol fragments of diesters leads to very good low-temperature performance and high viscosity indexes. srce.hr

The chemical reactivity of esters is primarily centered on the carbonyl group, which allows them to participate in reactions such as hydrolysis, transesterification, and reduction. solubilityofthings.comnumberanalytics.comlibretexts.org While the fundamental reactivity is dictated by the ester functional group, branching can introduce steric hindrance that modulates reaction rates. Research has demonstrated that the length and position of the branch on the carboxylic acid are critical for the catalytic activity of enzymes in biocatalytic synthesis. nih.gov Furthermore, studies on prodrugs have revealed that branched-chain esters can exhibit different skin permeation rates than their straight-chain isomers, a difference attributed to altered physicochemical characteristics like melting points and solubility. researchgate.net

Academic Significance of Alkyl Pentenoates in Chemical Science

Alkyl pentenoates, a class of unsaturated esters to which Hexyl 2-methyl-4-pentenoate belongs, are of considerable interest in chemical science. Their academic significance stems from their utility as versatile building blocks in organic synthesis. The presence of both an ester group and a carbon-carbon double bond allows for a wide range of chemical transformations.

These compounds serve as precursors in the total synthesis of complex, biologically active molecules, including polyketides with potential anticancer properties. In the field of materials science, alkyl pentenoates can be incorporated into copolymers, such as poly(ethyl acrylate-co-ethyl 4-pentenoate), to tailor the properties of the resulting polymers.

A significant area of academic and industrial research is the synthesis of alkyl pentenoates from renewable resources. One such route is the transesterification of lactones, particularly the reaction of gamma-valerolactone (B192634) with an alcohol to form the corresponding alkyl pentenoate. google.com This highlights a move towards more sustainable chemical manufacturing. The academic importance of specific alkyl pentenoates is also evident in the field of chemical ecology, where compounds like (S)-1-methylbutyl (E)-2-methyl-2-pentenoate have been identified as aggregation pheromones for insect pests. tandfonline.com

Current Research Landscape Pertaining to Unsaturated Esters

The study of unsaturated esters is a dynamic and evolving area of chemical research. A pivotal trend is the utilization of biobased feedstocks for their synthesis, aligning with the principles of green chemistry. researcher.life Ethenolysis of unsaturated fatty acid esters derived from natural sources is one atom-economical method being explored to produce other valuable olefins. researcher.life

Modern synthetic methodologies are continuously being applied to unsaturated esters. The aza-Michael addition reaction, for example, is being used to modify unsaturated esters to create new monomers for polymerization or to synthesize functionalized molecules. researchgate.net The development of novel catalytic systems is another active frontier. Recent research has demonstrated the use of electrochemistry for the mild and efficient hydropyridylation of α,β-unsaturated esters. acs.org Concurrently, photochemistry offers unique reaction pathways, such as the photoenolization of α,β-unsaturated esters to achieve a contra-thermodynamic positional isomerization, yielding valuable α-tertiary β,γ-alkenyl esters. acs.org Furthermore, chemo-enzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical reactions, are being developed for the synthesis of α,β-unsaturated esters from carboxylic acids. d-nb.info

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | hexyl 2-methylpent-4-enoate | nih.govfoodb.ca |

| CAS Number | 58031-03-1 | nih.govfoodb.ca |

| Chemical Formula | C₁₂H₂₂O₂ | nih.govontosight.ai |

| Molecular Weight | 198.30 g/mol | nih.gov |

| Classification | Fatty acid ester | nih.govfoodb.ca |

| Polar Surface Area | 26.3 Ų | foodb.ca |

| Rotatable Bond Count | 9 | foodb.ca |

Common Reactions in Unsaturated Ester Research

| Reaction Type | Description | Research Focus |

| Ethenolysis | A metathesis reaction that uses ethylene (B1197577) to cleave the double bond of an unsaturated ester, yielding smaller, functionalized olefins. | Production of valuable bio-based chemicals from fatty acid esters. researcher.life |

| Aza-Michael Addition | The nucleophilic addition of an amine to the β-carbon of an α,β-unsaturated ester. | Synthesis of β-amino acids and functionalized monomers for polymers. researchgate.net |

| Electro-Hydropyridylation | An electrochemical method to add a pyridine (B92270) moiety across the double bond of an α,β-unsaturated ester. | Development of mild and efficient methods for creating complex heterocyclic structures. acs.org |

| Photo-Isomerization | Using light to convert an α,β-unsaturated ester into its less thermodynamically stable β,γ-unsaturated isomer. | Enantioselective synthesis of α-tertiary esters. acs.org |

| Transesterification | The conversion of one ester to another by reaction with an alcohol. A patented method describes the synthesis of this compound via the transesterification of Ethyl 2-methyl-4-pentenoate with n-hexanol. google.com | Synthesis of specific esters from more readily available starting materials. google.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

58031-03-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

hexyl 2-methylpent-4-enoate |

InChI |

InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,11H,2,4,6-10H2,1,3H3 |

InChI Key |

GEDRGVNPMIOGRX-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C(C)CC=C |

Canonical SMILES |

CCCCCCOC(=O)C(C)CC=C |

melting_point |

97.82°C |

Other CAS No. |

58031-03-1 |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl 2 Methyl 4 Pentenoate

Conventional Organic Synthesis Routes

The traditional synthesis of hexyl 2-methyl-4-pentenoate primarily relies on well-established esterification reactions.

Esterification Reactions and Catalytic Systems for Efficiency

The most direct method for synthesizing this compound is the Fischer esterification of 2-methyl-4-pentenoic acid with n-hexanol. google.com This reaction is typically catalyzed by a strong acid. For the synthesis of n-hexyl 2-methyl-4-pentenoate from n-hexanol, a protonic acid catalyst is employed, with para-toluene sulfonic acid being a preferred choice. google.com Other mineral acids, such as sulfuric acid, are also commonly used as catalysts in esterification reactions. researchgate.net In addition to mineral acids, other catalytic agents for esterification include tin salts, organo-titanates, silica (B1680970) gel, and cation-exchange resins. scielo.br

Precursor Design and Derivatization Strategies

The primary precursors for the synthesis of this compound are 2-methyl-4-pentenoic acid and n-hexanol. google.commedchemexpress.com The 2-methyl-4-pentenoic acid can be prepared and then esterified. google.com An alternative strategy involves the transesterification of a different ester of 2-methyl-4-pentenoic acid, such as the ethyl ester, with n-hexanol in the presence of an acid catalyst. google.com For instance, ethyl-2-methyl-4-pentenoate can be converted to the n-hexyl ester by reacting it with n-hexanol. google.com Another approach involves the use of the acid chloride of 2-methyl-4-pentenoic acid, 2-methyl-4-pentenoyl chloride, which can be reacted with an alcohol to form the corresponding ester. prepchem.com

Regioselective and Stereoselective Synthesis Approaches

While the synthesis of this compound itself does not typically involve complex regioselectivity, the principles of regioselective and stereoselective synthesis are crucial in the broader context of ester synthesis, particularly for complex molecules. nih.govacs.org For allylic esters, transition metal catalysts, such as those based on palladium and ruthenium, have been employed to achieve high regioselectivity in allylic substitution reactions with carboxylic acids. nih.govrsc.org Lipases can also exhibit both stereoselectivity and regioselectivity in chemical transformations, which has been exploited in the resolution of certain pentenoate derivatives. mdpi.com

Optimization of Reaction Conditions and Yield

The yield of this compound via esterification can be influenced by several factors. In the synthesis of n-hexyl 2-methyl-4-pentenoate, the reaction is conducted at elevated temperatures, typically between 140-150°C, for an extended period to drive the reaction to completion. google.com During this process, lower-boiling fractions are distilled off to shift the equilibrium towards the product. google.com The final product is then purified by fractional distillation under reduced pressure. google.com General strategies to improve the yield of Fischer esterification include removing water as it is formed and using an excess of one of the reactants. reddit.com Neutralization of the acid catalyst after the reaction can also improve the recovered yield of the ester. mdpi.com For example, in the synthesis of ethyl-2-methyl-4-pentenoate, sodium bicarbonate is added to neutralize the phosphoric acid catalyst before distillation. prepchem.com

| Reaction Parameter | Condition for this compound Synthesis | General Optimization Strategy |

|---|---|---|

| Catalyst | Para-toluene sulfonic acid google.com | Use of strong acid catalysts (e.g., H₂SO₄) or solid acid catalysts. google.comresearchgate.net |

| Temperature | 140-150°C google.com | Refluxing at the boiling point of the alcohol or solvent. reddit.com |

| Reaction Time | 18 hours google.com | Monitoring by techniques like TLC to determine completion. reddit.com |

| Product Isolation | Fractional distillation under vacuum google.com | Extraction, neutralization washes, and purification by distillation or chromatography. google.comreddit.com |

| Yield Improvement | Removal of low boilers by distillation google.com | Removal of water, use of excess reactant, post-reaction neutralization. reddit.commdpi.com |

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis offers a greener alternative to conventional chemical synthesis for the production of esters.

Identification and Characterization of Esterases and Lipases

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that naturally hydrolyze triglycerides but can also catalyze the synthesis of esters under conditions of low water activity. scielo.brnih.gov This versatility makes them valuable biocatalysts for the production of flavor esters. scielo.brresearchgate.net Various microbial lipases have been explored for their ability to synthesize esters, including those from Candida rugosa, Aspergillus niger, and Rhizomucor miehei. mdpi.comnih.govfrontiersin.org Esterases are another class of hydrolases that are involved in the cleavage and formation of ester bonds and have been used for the synthesis of short-chain flavor esters. frontiersin.orgresearchgate.net For instance, an esterase from Bacillus licheniformis has been shown to be effective in synthesizing ethyl esters from short-chain fatty acids. researchgate.net The catalytic activity of these enzymes is influenced by factors such as temperature, pH, and the presence of organic solvents. scielo.brmdpi.com

| Enzyme Class | Source Organism Examples | Application in Ester Synthesis |

|---|---|---|

| Lipases | Candida rugosa, Aspergillus niger, Rhizomucor miehei mdpi.comnih.govfrontiersin.org | Synthesis of a wide range of flavor and fragrance esters. scielo.brresearchgate.net |

| Esterases | Bacillus licheniformis researchgate.net | Production of short-chain flavor esters. frontiersin.orgresearchgate.net |

Enzyme Immobilization Techniques for Enhanced Catalysis

The biocatalytic production of esters like this compound heavily relies on the use of lipases. To enhance the efficiency, stability, and reusability of these enzymes, immobilization is a critical step. This involves confining the enzyme to a solid support material, which facilitates easy separation from the reaction mixture and allows for continuous process operation.

Several immobilization techniques are employed, each offering distinct advantages. Adsorption is a common method where enzymes are physically bound to the surface of a support via weak forces like van der Waals or hydrophobic interactions. For instance, lipases have been successfully immobilized on hydrophobic supports such as Diaion HP-20 for the synthesis of esters like hexyl butyrate. nih.gov Agro-industrial wastes, such as babaçu mesocarp and rice husk, have also been investigated as low-cost, effective supports for immobilizing lipase (B570770) from Thermomyces lanuginosus for the production of hexyl laurate. mdpi.com

Covalent binding offers a more robust attachment by forming strong chemical bonds between the enzyme and the support. This method can prevent enzyme leaching but may sometimes impact the enzyme's conformational flexibility and activity if the active site is involved. Entrapment, where enzymes are enclosed within a polymer matrix like a sol-gel, is another technique that has been used for lipases in the synthesis of aroma esters.

Substrate Scope and Selectivity in Biocatalytic Processes

The success of biocatalytic synthesis of this compound depends on the enzyme's ability to efficiently accept both hexanol and 2-methyl-4-pentenoic acid as substrates. Lipases, the primary enzymes used for esterification, exhibit varying degrees of selectivity.

Substrate Scope: Microbial lipases are widely used in industry due to their broad substrate scope and high catalytic activity over a range of temperatures and pHs. nih.gov For example, lipases from Candida species are known to catalyze the synthesis of a wide variety of esters. researchgate.net The synthesis of various hexyl esters, such as hexyl laurate and hexyl butyrate, using immobilized lipases demonstrates the viability of using C6 alcohols like hexanol in these reactions. nih.govmdpi.com

Selectivity: Lipase selectivity can be influenced by several factors, including the structure of the substrates and the reaction conditions.

Chemoselectivity: Lipases can differentiate between various functional groups in a molecule.

Regioselectivity: These enzymes can selectively acylate specific positions on a polyol.

Enantioselectivity: Lipases can distinguish between enantiomers, which is crucial for producing chiral compounds.

In the context of this compound, the enzyme must accommodate a branched-chain unsaturated fatty acid. While many lipases prefer straight-chain fatty acids, some exhibit activity towards more complex structures. The double bond in 2-methyl-4-pentenoic acid can influence how the substrate fits into the enzyme's active site, affecting the reaction rate. For instance, lipases from Rhizomucor miehei and Rhizopus oryzae show a higher activity towards the unsaturated oleic acid compared to the saturated stearic acid, which is attributed to the more rigid structure conferred by the double bond. mdpi.com The selectivity of lipases is a key area of research, with enzyme engineering and screening of diverse microbial sources being used to find biocatalysts with desired specificities for producing novel esters. nih.gov

High-Throughput Experimentation in Synthetic Chemistry

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical synthesis, enabling the rapid screening and optimization of reaction conditions. This approach is particularly valuable for developing efficient synthetic routes for compounds like this compound.

Parallel Reaction Screening and Optimization

Parallel synthesis allows for multiple experiments to be conducted simultaneously under varied conditions, significantly accelerating the optimization process. asynt.com This methodology is used to efficiently screen variables such as catalysts, solvents, temperature, and reactant concentrations to identify the optimal conditions for a given reaction. mt.com

For the synthesis of flavor esters, parallel screening can be used to test a library of different lipases or to optimize the conditions for a specific enzyme. Parameters such as temperature, substrate molar ratio, enzyme loading, and the effect of water removal can be systematically varied across a multi-well plate. For example, in the enzymatic synthesis of octyl formate, parameters like enzyme type, concentration, reactant molar ratio, and temperature were optimized to achieve a high conversion rate. mdpi.com This systematic approach, often coupled with statistical methods like Design of Experiments (DoE), allows for a comprehensive understanding of how different variables interact and affect the reaction yield and selectivity. mt.comrsc.org

The data below illustrates a hypothetical parallel screening experiment for the synthesis of a generic flavor ester, showcasing how different parameters can be varied to find the optimal reaction conditions.

| Experiment | Enzyme Source | Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Conversion (%) |

| 1 | Candida antarctica Lipase B | 40 | 1:1 | 75 |

| 2 | Candida antarctica Lipase B | 50 | 1:1 | 85 |

| 3 | Candida antarctica Lipase B | 40 | 1:2 | 82 |

| 4 | Candida antarctica Lipase B | 50 | 1:2 | 94 |

| 5 | Rhizomucor miehei Lipase | 40 | 1:1 | 68 |

| 6 | Rhizomucor miehei Lipase | 50 | 1:1 | 78 |

| 7 | Rhizomucor miehei Lipase | 40 | 1:2 | 75 |

| 8 | Rhizomucor miehei Lipase | 50 | 1:2 | 88 |

Automation in Reaction Discovery and Process Development

Automation takes high-throughput screening a step further by integrating robotic systems for liquid handling, reaction execution, and sample analysis. nih.gov Automated platforms can perform complex workflows with high precision and reproducibility, freeing up researchers to focus on data analysis and experimental design. researchgate.net

In the context of biocatalyst development, automated systems are used for enzyme screening, directed evolution, and process optimization. rsc.org For example, robotic platforms can manage the cultivation of microorganisms, enzyme expression, and subsequent activity screening in microtiter plates. nih.gov This allows for the rapid evaluation of large enzyme libraries to discover novel biocatalysts with desired properties for synthesizing specific target molecules.

Furthermore, automated microreactor systems equipped with online analytical techniques like HPLC or mass spectrometry provide real-time data on reaction kinetics and product formation. rsc.org This enables rapid optimization of process parameters and facilitates the development of robust and efficient continuous flow processes. The integration of machine learning algorithms with these automated platforms is also emerging as a powerful tool to predict optimal reaction conditions and even design novel enzymes with enhanced capabilities. nih.gov

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like Hexyl 2-methyl-4-pentenoate. Its high resolving power allows for the separation of this ester from other components in a mixture. Further enhancements using multi-dimensional techniques like comprehensive two-dimensional gas chromatography (GC×GC) provide even greater separation power for exceptionally complex samples.

Developing a robust GC method is critical for the reliable analysis of this compound. This involves the careful selection of a capillary column and the standardization of its retention time for accurate identification.

The choice of a GC capillary column is the most crucial parameter in method development. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column's inner wall. For a fatty acid ester like this compound, stationary phase selection is paramount.

A non-polar stationary phase is often a suitable starting point for the analysis of esters, where compounds are primarily separated based on their boiling points. However, for complex mixtures where compounds with similar boiling points may co-elute, a mid-polarity column can provide a different selectivity and better resolution. The key characteristics to consider for column selection are detailed in the table below.

Table 1: Key Parameters for GC Column Selection for this compound Analysis

| Parameter | Recommendation for this compound | Rationale |

|---|---|---|

| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysilphenylene-siloxane) or Mid-polar (e.g., 50% Phenyl) | A non-polar phase separates primarily by boiling point. A mid-polar phase introduces dipole-dipole interactions, offering alternative selectivity that can resolve the target ester from other polar or non-polar volatiles. |

| Internal Diameter (ID) | 0.25 mm | Provides a good balance between separation efficiency (resolution) and sample loading capacity. |

| Film Thickness | 0.25 µm - 0.50 µm | Standard film thicknesses suitable for general volatile and semi-volatile compound analysis, offering good peak shape and retention. |

| Length | 30 m | Offers the best compromise between resolution and analysis time for most standard applications. |

The retention time (t R ), the time taken for a compound to travel from the injector to the detector, is a key qualitative parameter in GC. However, it can vary between instruments and runs. To standardize this, the Kovats Retention Index (KI) system is widely used. This system relates the retention time of an analyte to those of n-alkane hydrocarbons that elute before and after it.

The use of a standardized retention index allows for more confident compound identification by comparing experimental values to database entries. For this compound, a Kovats Retention Index has been reported on a semi-standard non-polar stationary phase, providing a valuable reference for method development and identification. nih.gov

Table 2: Reported Kovats Retention Index for this compound

| Parameter | Value | Stationary Phase Type |

|---|

| Kovats Retention Index (KI) | 1313 | Semi-standard non-polar |

For highly complex samples such as essential oils or food aroma extracts, one-dimensional GC may not provide sufficient resolution, leading to co-elution of analytes. gcms.cz Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that significantly enhances peak capacity and resolution by employing two columns with different stationary phase selectivities connected in series via a modulator. gcms.czub.edu

In a GC×GC system, the entire sample is subjected to two independent separations. gcms.cz A common and effective setup for flavor and fragrance analysis involves a non-polar column in the first dimension and a polar column in the second dimension. mdpi.com This arrangement separates compounds based on volatility in the first dimension and polarity in the second, spreading the peaks across a two-dimensional plane.

This enhanced separation is critical for resolving isomeric compounds and isolating trace analytes from matrix interferences. gcms.cz For instance, this compound in a fruit extract could be resolved from other esters, alcohols, or aldehydes that might have similar boiling points but differ in polarity. The structured nature of the resulting 2D chromatogram, where chemically related compounds often appear in distinct patterns, further aids in the identification process.

The amount of data generated by a single GC×GC analysis is vast and complex, requiring sophisticated software for processing. ub.edu A critical step in data processing is deconvolution, a computational process that separates the mass spectra of co-eluting or overlapping peaks. spectrometrics.comresearchgate.net This is particularly important when using a mass spectrometer (MS) as a detector, as it allows for the extraction of pure mass spectra even from unresolved chromatographic peaks. gcms.cz

Following peak detection and deconvolution, chemometric techniques are often applied to interpret the data. researchgate.net These statistical methods can be used for pattern recognition, sample classification, and identifying key differences between samples. For example, a differential analysis algorithm can compare the GC×GC profiles of two samples to pinpoint specific compounds, like this compound, that have increased or decreased in concentration, which is invaluable in quality control or product development studies. spectrometrics.com

Liquid Chromatography (LC) Applications for Non-Volatile Precursors and Metabolites

While this compound is sufficiently volatile for gas chromatography, Liquid Chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is an indispensable tool for analyzing its potential non-volatile precursors and metabolites. Precursors could include the less volatile 2-methyl-4-pentenoic acid, and metabolic processes might yield more polar, non-volatile derivatives through pathways like lipid metabolism. foodb.cahmdb.ca

LC is adept at separating compounds from a liquid matrix based on their physicochemical properties, such as polarity. In the context of this compound analysis, LC could be employed to isolate related compounds from complex biological or environmental samples prior to mass spectrometric detection. Techniques like electrospray ionization (ESI) are often used in LC-MS, as ESI is particularly effective for ionizing polar species that are not amenable to gas-phase analysis. pnnl.gov This makes LC-MS a complementary technique to GC-MS for a complete profile of the compound and its related analytes in various matrices.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. aip.org It is a primary method for the identification and structural elucidation of organic molecules like this compound.

Electron Ionization (EI) is a hard ionization technique that bombards a molecule with high-energy electrons, typically 70 eV, causing it to lose an electron and form a positively charged molecular ion (M•+). aip.org This molecular ion, along with various fragment ions, produces a characteristic mass spectrum that serves as a molecular fingerprint.

For this compound (C₁₂H₂₂O₂), the molecular ion would appear at an m/z corresponding to its nominal molecular weight. nih.gov The NIST Mass Spectrometry Data Center records a GC-MS spectrum for this compound, identifying the most abundant fragment ions. nih.gov The pattern of these fragments is crucial for initial identification, often by comparison to spectral libraries like the NIST/NIH/EPA mass spectral library. nih.govaip.org

Table 1: Key EI Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | nih.gov |

| Molecular Weight | 198.30 g/mol | nih.gov |

| Top Peak (Base Peak) m/z | 69 | nih.gov |

| 2nd Highest Peak m/z | 43 | nih.gov |

| 3rd Highest Peak m/z | 41 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. pnnl.gov For this compound, the computed exact mass is 198.161979940 Da. nih.gov This level of precision allows analysts to distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identification. The exact mass confirms the molecular formula as C₁₂H₂₂O₂. nih.gov

The fragmentation of the molecular ion in EI-MS is not random but follows predictable chemical pathways. Analyzing these pathways is key to elucidating the molecule's structure. The energetically unstable molecular ions break apart into smaller, more stable fragment ions and neutral radicals. libretexts.orgchemguide.co.uk Only the charged fragments are detected by the mass spectrometer. libretexts.orgchemguide.co.uk

For this compound, the observed fragments in its EI spectrum can be rationalized by its structure:

m/z = 69: This prominent peak likely corresponds to the C₅H₉⁺ fragment, potentially the 2-methylallyl cation ([CH₂=C(CH₃)CH₂]⁺) or a related isomer, formed by cleavage of the ester bond.

m/z = 43: This peak is characteristic of a propyl cation ([CH₃CH₂CH₂]⁺) or an acylium ion ([CH₃CO]⁺). libretexts.org Given the structure, it could arise from fragmentation within the alkyl chain or rearrangement.

m/z = 41: This peak often corresponds to the allyl cation ([C₃H₅]⁺), a stable carbocation that can be formed through various cleavage and rearrangement processes.

A significant fragmentation pathway for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This process results in the formation of a neutral alkene and a charged enol radical cation. youtube.com The specific fragments generated provide clear evidence for the arrangement of atoms within the this compound molecule.

Tandem Mass Spectrometry (MS/MS) is an advanced technique that involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (a "parent" or "precursor" ion) from a mixture is selected by the first mass analyzer. This selected ion is then fragmented, often through collision-induced dissociation (CID), and the resulting "daughter" or "product" ions are analyzed by a second mass analyzer. This process allows for highly specific and sensitive detection of a target compound even in a complex matrix, as it filters out interfering ions. While specific MS/MS studies on this compound are not detailed in the provided context, the technique would be invaluable for its unambiguous identification in complex samples like food flavorings or biological extracts.

Hyphenated techniques, which couple a separation method with mass spectrometry, are standard in modern analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for analyzing volatile compounds like this compound. researchtrend.net In GC-MS, the sample is vaporized and passed through a long capillary column (the GC component), which separates the different compounds in the mixture based on their boiling points and interactions with the column's stationary phase. researchgate.net As each separated compound elutes from the column, it enters the mass spectrometer for immediate ionization, detection, and identification. researchtrend.net The NIST library contains GC-MS data for this compound, indicating its established analysis by this method. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC–MS) can offer even greater separating power for highly complex volatile samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): As discussed previously (3.1.3), LC-MS is the preferred method for analyzing non-volatile, thermally unstable, or highly polar compounds. It would be the technique of choice for studying potential precursors, such as 2-methyl-4-pentenoic acid, or any polar metabolites of this compound that may be present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Through various NMR experiments, it is possible to map out the proton and carbon environments and their connectivities.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in the molecule and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons. For this compound, the spectrum would exhibit distinct signals corresponding to the protons in the hexyl chain, the methyl group, the chiral center, and the terminal vinyl group.

The protons of the terminal methyl group of the hexyl chain are expected to appear at the most upfield region, typically around 0.9 ppm. The methylene (B1212753) protons of the hexyl chain would produce a series of multiplets in the range of 1.2-1.7 ppm. The methylene group attached to the ester oxygen (O-CH₂) is deshielded and would resonate further downfield, anticipated around 4.0-4.2 ppm.

The methyl group attached to the chiral carbon (C2) would appear as a doublet around 1.1-1.2 ppm due to coupling with the adjacent methine proton. The methine proton at the chiral center (C2) would likely be a multiplet around 2.4-2.6 ppm. The methylene protons adjacent to the double bond (C3) would show complex splitting patterns in the 2.2-2.4 ppm region. The terminal vinyl protons (C5 and C4) would be the most downfield among the non-ester protons, appearing between 4.9 and 5.8 ppm, with characteristic splitting patterns for geminal and cis/trans couplings.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1' (hexyl CH₃) | ~ 0.9 | Triplet | ~ 7 |

| H-2' to H-5' (hexyl CH₂) | ~ 1.2-1.7 | Multiplet | - |

| H-6' (hexyl O-CH₂) | ~ 4.1 | Triplet | ~ 6.5 |

| H-2a (CH₃) | ~ 1.15 | Doublet | ~ 7 |

| H-2 | ~ 2.5 | Multiplet | - |

| H-3 | ~ 2.3 | Multiplet | - |

| H-5 (vinyl =CH₂) | ~ 5.0-5.1 | Multiplet | - |

| H-4 (vinyl =CH-) | ~ 5.7-5.8 | Multiplet | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, with their chemical shifts indicating their chemical environment.

The carbonyl carbon of the ester group is the most deshielded, with a characteristic chemical shift in the range of 170-180 ppm. The carbons of the double bond would appear in the olefinic region, with the terminal CH₂ carbon (C5) around 115-120 ppm and the CH carbon (C4) around 135-140 ppm. The carbon of the O-CH₂ group in the hexyl chain would be found around 60-65 ppm. The remaining aliphatic carbons of the hexyl chain and the pentenoate moiety would resonate in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1' (hexyl CH₃) | ~ 14 |

| C-2' to C-5' (hexyl CH₂) | ~ 22-32 |

| C-6' (hexyl O-CH₂) | ~ 65 |

| C-1 (C=O) | ~ 175 |

| C-2a (CH₃) | ~ 17 |

| C-2 | ~ 40 |

| C-3 | ~ 38 |

| C-4 (=CH) | ~ 137 |

| C-5 (=CH₂) | ~ 116 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and mapping the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons in the hexyl chain, as well as couplings between the protons of the pentenoate backbone (e.g., between the H-2 methine and both the H-2a methyl and H-3 methylene protons, and between the H-3 methylene and H-4 vinyl protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). HMBC is crucial for identifying connectivity across quaternary carbons (like the carbonyl carbon) and heteroatoms. For instance, it would show a correlation between the O-CH₂ protons of the hexyl group and the C=O carbon, confirming the ester linkage. It would also reveal correlations between the vinyl protons and the C-2 and C-3 carbons, helping to piece together the entire molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1735-1750 cm⁻¹. The C-O single bond stretches of the ester would result in two or more bands in the 1000-1300 cm⁻¹ region. The C=C stretching vibration of the terminal alkene would be observed around 1640-1650 cm⁻¹. The =C-H stretching of the vinyl group would appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic parts of the molecule would be seen just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being more polarizable, would typically show a strong Raman signal around 1640-1650 cm⁻¹. The C=O stretch of the ester is also Raman active, though often weaker than in the IR spectrum. The various C-C single bond stretches and C-H bending and stretching vibrations throughout the molecule would also be visible.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | 1735-1750 (Strong) | 1735-1750 |

| C-O (Ester) | Stretch | 1000-1300 (Multiple bands) | Present |

| C=C (Alkene) | Stretch | 1640-1650 (Medium) | 1640-1650 (Strong) |

| =C-H (Alkene) | Stretch | > 3000 | > 3000 |

| C-H (Alkyl) | Stretch | < 3000 | < 3000 |

Derivatization Strategies for Analytical Enhancement

While this compound can be analyzed directly, derivatization strategies can be employed to enhance its detection or to simplify complex spectra in certain analytical contexts.

Transesterification: One common derivatization for esters is transesterification. By reacting this compound with a simpler alcohol, such as methanol, in the presence of an acid or base catalyst, the corresponding methyl ester (Methyl 2-methyl-4-pentenoate) can be formed. This can be advantageous for several reasons:

Simplification of NMR Spectra: Replacing the hexyl group with a methyl group simplifies the upfield region of the ¹H and ¹³C NMR spectra, which can aid in the analysis of the pentenoate portion of the molecule, especially in complex mixtures.

Volatility for GC-MS: Methyl esters are generally more volatile than their hexyl counterparts, which can be beneficial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Silylation: While less common for esters themselves, silylation could be a potential strategy if the molecule were first hydrolyzed to its constituent carboxylic acid (2-methyl-4-pentenoic acid) and alcohol (hexanol). The resulting carboxylic acid and alcohol could then be derivatized with a silylating agent (e.g., trimethylchlorosilane) to form silyl (B83357) esters and silyl ethers. This approach increases the volatility and thermal stability of the analytes, which is primarily useful for GC-based analyses. For NMR, such derivatization is generally not necessary for a molecule like this compound but could be used to confirm the identity of hydrolysis products.

These derivatization methods serve as tools to either confirm the structure by chemical modification and subsequent analysis or to improve the analytical performance in specific chromatographic techniques.

Biosynthetic Pathways and Natural Occurrence Non Human Organisms

Occurrence in Plant Metabolomes

Hexyl 2-methyl-4-pentenoate is a volatile organic compound (VOC) that contributes to the aromatic profile of certain plants. As a fatty acid ester, its presence is a result of complex metabolic processes within the plant cell. foodb.canih.gov The study of such compounds, known as metabolomics, helps in understanding plant physiology, ecology, and biochemistry.

The volatile profiles of chili peppers (Capsicum annuum) are known to be rich in esters, which are significant contributors to their characteristic fruity and green aromas. While the direct detection of this compound in Capsicum annuum var. longum is not extensively documented in singular studies, research on closely related varieties like Capsicum annuum L. var. glabriusculum has identified a variety of structurally similar hexyl esters. researchgate.net The presence of these related compounds suggests that the necessary metabolic pathways for producing hexyl esters are active within the Capsicum genus.

The table below details some of the major hexyl esters identified in the volatile fraction of Capsicum annuum peppers, highlighting the chemical diversity of these compounds during different ripening stages. researchgate.net

| Compound Name | Chemical Class | Aroma Contribution |

| Hexyl isopentanoate | Ester | Fruity |

| Hexyl 2-methylbutanoate | Ester | Sweet, Herbal, Peppery |

| Hexyl isohexanoate | Ester | Fruity |

| Hexyl butanoate | Ester | Fruity |

This interactive table summarizes key hexyl esters found in Capsicum annuum varieties, based on existing research.

The emission of VOCs from plants is not static; it is a dynamic process heavily influenced by a multitude of external factors. researchgate.net Abiotic stressors and environmental conditions can significantly alter the synthesis, storage, and release of volatile compounds like this compound. mdpi.commdpi.com These factors can trigger signaling pathways within the plant that lead to an upregulation or downregulation of specific metabolic routes, thereby changing the plant's aromatic profile. researchgate.net

The following table summarizes the primary abiotic factors known to affect the emission of plant volatiles.

| Factor | General Influence on Volatile Emissions |

| Temperature | Emission rates generally increase with temperature due to higher vapor pressure and enzymatic activity, up to an optimal point. mdpi.com |

| Light | Light provides the energy for photosynthesis, which produces the precursors for many VOCs. Emissions are often higher during the day. mdpi.com |

| Water Availability | Both drought and excessive water can induce stress responses, leading to altered VOC emission profiles as part of the plant's defense mechanism. mdpi.com |

| CO₂ Concentration | Changes in atmospheric CO₂ can affect photosynthetic rates and carbon allocation, thereby influencing the pool of precursors available for VOC synthesis. mdpi.com |

| Ozone (O₃) | Exposure to ozone can induce oxidative stress, leading to the production of specific stress-related volatiles. mdpi.com |

This interactive table outlines how various environmental factors can modulate the release of volatile organic compounds from plants.

Understanding the biosynthesis of this compound requires the identification of its fundamental building blocks. As an ester, it is formed from two precursor molecules: an alcohol and a carboxylic acid (or more commonly, its activated acyl-CoA form). For this compound, these precursors are hexanol and 2-methyl-4-pentenoic acid. Metabolic flux analysis, a methodology used to quantify the rate of turnover of metabolites, is essential for tracing the pathways that lead to the synthesis of these precursors. The branched structure of the 2-methyl-4-pentenoyl moiety strongly points to a biosynthetic origin from branched-chain amino acids, while the hexyl group is derived from fatty acid metabolism.

Putative Biosynthetic Routes in Biological Systems

The formation of this compound is a multi-step process involving several key metabolic pathways. The primary routes implicated are fatty acid metabolism, which generates the hexanol portion, and the catabolism of branched-chain amino acids, which produces the 2-methyl-4-pentenoyl portion. foodb.ca

The hexyl (six-carbon) alcohol precursor, hexanol, is derived from the fatty acid biosynthesis pathway. This pathway involves the reduction of fatty acyl-CoAs or acyl-ACPs (acyl carrier proteins). The final and crucial step in the formation of the ester is a condensation reaction catalyzed by an alcohol acyltransferase (AAT) enzyme. In this reaction, the hexanol molecule reacts with the activated acid, 2-methyl-4-pentenoyl-CoA, to form this compound and release coenzyme A. This esterification process is a common mechanism for the production of a wide array of volatile esters in plants. nih.gov

The biosynthesis of the 2-methyl-4-pentenoyl moiety is initiated by the catabolism of branched-chain amino acids (BCAAs), such as leucine and isoleucine. researchgate.net This pathway is a significant source of branched-chain volatile compounds in many plants. nih.gov The initial step involves the removal of the amino group from a BCAA, a reaction catalyzed by a branched-chain aminotransferase (BCAT) enzyme. nih.govresearchgate.net This transamination reaction converts the amino acid into its corresponding branched-chain α-keto acid (BCKA). nih.gov Subsequently, the BCKA undergoes oxidative decarboxylation to form a branched-chain acyl-CoA, which then serves as the substrate for the AAT enzyme in the final esterification step.

Studies in various plant species have demonstrated a clear link between BCAA catabolism and the emission of specific volatile compounds. researchgate.netresearchgate.net

| Precursor Amino Acid | Key Intermediate | Resulting Volatile Class | Example Volatile Compound |

| Leucine | α-Ketoisocaproate | Branched-chain acids/esters | 3-Methylbutanoic acid |

| Isoleucine | α-Keto-β-methylvalerate | Branched-chain acids/esters | 2-Methylbutanoic acid |

| Valine | α-Ketoisovalerate | Branched-chain acids/esters | Isobutyric acid |

This interactive table illustrates the relationship between branched-chain amino acids and the volatile compounds derived from their catabolism, as observed in plants like Gentiana triflora. nih.govresearchgate.net

Ecological and Inter Organismal Interactions Non Human Focus 5.1. Role As Semiochemicals in Interspecific Communication5.1.1. Insect Pheromones and Kairomones: Behavioral Assays Non Human 5.1.2. Plant Insect Interactions: Attraction, Repellency, and Defense5.1.3. Electroantennography Eag and Electrophysiological Responses Non Human 5.2. Chemo Ecological Significance in Specific Ecosystems5.3. Interactions with Microbial Communities E.g., Quorum Sensing, Signaling

While general information exists on the chemical properties of Hexyl 2-methyl-4-pentenoate, primarily in the context of its use as a fragrance and flavoring agent, there is a lack of published studies on its specific ecological functions.

A list of compounds that would have been included in the article, had the information been available, is provided below.

Environmental Chemistry and Degradation Pathways

Atmospheric Chemistry and Fate

The atmospheric fate of hexyl 2-methyl-4-pentenoate is expected to be governed by its reactions with key atmospheric oxidants. Due to its volatility, it can be transported over significant distances, during which it will undergo chemical transformation.

The primary degradation pathway for this compound in the atmosphere is likely its reaction with hydroxyl (OH) radicals, and to a lesser extent, with ozone (O3) and nitrate (B79036) (NO3) radicals. acs.org The presence of a carbon-carbon double bond in the pentenoate moiety makes the molecule susceptible to attack by these oxidants.

The reaction with OH radicals is expected to be the dominant loss process during the daytime. rsc.org For unsaturated esters, this reaction typically proceeds via the addition of the OH radical to the double bond. nih.gov The rate of this reaction is generally fast, leading to a short atmospheric lifetime. Studies on other unsaturated esters have shown that the reaction rates with OH radicals are often in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov

The reaction with ozone is another potential degradation pathway, particularly in polluted environments where ozone concentrations are elevated. rsc.org The ozonolysis of unsaturated compounds involves the addition of ozone to the double bond to form a primary ozonide, which then decomposes to form a variety of products. The rate constants for the reaction of ozone with unsaturated esters can vary depending on the structure of the molecule. rsc.org

| Atmospheric Oxidant | Expected Reaction Type | General Rate Constant Range (cm³ molecule⁻¹ s⁻¹) |

| OH Radical | Addition to C=C double bond | 10⁻¹¹ - 10⁻¹⁰ |

| Ozone (O₃) | Addition to C=C double bond (Ozonolysis) | 10⁻¹⁸ - 10⁻¹⁶ |

| NO₃ Radical | Addition to C=C double bond | Data not available for this class of compounds |

Note: The data in this table represents typical values for unsaturated esters and is for illustrative purposes only. Specific kinetic data for this compound is not available.

The reaction of this compound with OH radicals is expected to produce a variety of oxygenated products. Following the initial addition of the OH radical to the double bond, the resulting radical adduct will react with molecular oxygen to form a peroxy radical. In the presence of nitrogen oxides (NOx), this peroxy radical can be converted to an alkoxy radical, which can then undergo further reactions such as decomposition or isomerization. conicet.gov.ar Potential products could include smaller carbonyl compounds (aldehydes and ketones) and organic acids, resulting from the cleavage of the carbon-carbon double bond. For instance, the reaction of methyl methacrylate (B99206) with OH radicals has been shown to produce methyl pyruvate (B1213749) and formaldehyde. conicet.gov.ar

Ozonolysis of this compound would lead to the formation of a Criegee intermediate and a carbonyl compound. The subsequent reactions of the Criegee intermediate can produce a range of secondary pollutants, including organic acids and hydroperoxides.

The atmospheric lifetime of a volatile organic compound is determined by the sum of its loss rates due to reaction with various oxidants. aparc-climate.org Given the high reactivity of unsaturated esters with OH radicals, the atmospheric lifetime of this compound is expected to be relatively short, likely on the order of hours to a few days. researchgate.net This short lifetime would limit its potential for long-range transport and accumulation in the atmosphere.

The Global Warming Potential (GWP) of a compound is a measure of its contribution to global warming relative to carbon dioxide. epa.gov It depends on the compound's infrared absorption spectrum and its atmospheric lifetime. epa.gov Due to its expected short atmospheric lifetime, the GWP of this compound is anticipated to be low. researchgate.net Short-lived climate pollutants have a more immediate but less prolonged effect on atmospheric warming compared to long-lived greenhouse gases like carbon dioxide. eaest.comcarbonbrief.org A precise calculation of the GWP would require detailed spectroscopic data and a confirmed atmospheric lifetime, which are not currently available for this specific compound.

| Parameter | Expected Value/Range | Basis of Estimation |

| Atmospheric Lifetime | Hours to a few days | High reactivity with OH radicals, by analogy with other unsaturated esters. researchgate.net |

| Global Warming Potential (100-year) | Low | Short atmospheric lifetime. researchgate.netepa.gov |

Note: The data in this table is an estimation based on the properties of structurally similar compounds. Specific data for this compound is not available.

Biodegradation in Aquatic and Terrestrial Systems

The biodegradation of esters in aquatic and terrestrial environments is a key process in their removal and mineralization. The susceptibility of an ester to biodegradation is influenced by factors such as the chain length and branching of the alcohol and acid moieties. researchgate.net

The initial step in the microbial degradation of esters is typically the hydrolysis of the ester bond, catalyzed by esterase or lipase (B570770) enzymes, to yield the corresponding alcohol and carboxylic acid. sysu.edu.cn In the case of this compound, this would result in the formation of hexanol and 2-methyl-4-pentenoic acid.

This enzymatic hydrolysis can be carried out by a wide range of microorganisms, including bacteria and fungi. nih.gov Following hydrolysis, the resulting alcohol and carboxylic acid are further metabolized through separate pathways. Hexanol, a primary alcohol, would likely be oxidized to hexanal (B45976) and then to hexanoic acid. The unsaturated carboxylic acid, 2-methyl-4-pentenoic acid, would likely be metabolized via pathways for the degradation of unsaturated fatty acids, potentially involving beta-oxidation. wikipedia.org The presence of the double bond and the methyl branch may influence the specific enzymatic steps involved.

Based on the expected microbial degradation pathway, the primary metabolites of this compound would be:

Hexanol: Formed from the hydrolysis of the ester bond.

2-methyl-4-pentenoic acid: The other product of the initial hydrolysis.

Further degradation of these primary metabolites would lead to a cascade of other compounds. The degradation of hexanol would produce:

Hexanal

Hexanoic acid

The metabolism of 2-methyl-4-pentenoic acid is more complex. It would likely enter the beta-oxidation pathway, leading to the formation of smaller chain carboxylic acids and ultimately acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. The presence of unsaturation and branching in the carboxylic acid may lead to the formation of various hydroxylated or otherwise modified intermediates before complete degradation. mdpi.com The identification of these transient metabolites would require specific experimental studies with microbial cultures.

Factors Influencing Biodegradation Rates (e.g., microbial consortia, environmental conditions)

The biodegradation of this compound is a critical process in its environmental removal. The rate of this degradation is not constant and is influenced by a variety of factors, including the composition of microbial communities and prevailing environmental conditions.

The primary mechanism for the aerobic biodegradation of esters like this compound is initiated by the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which are widespread among microorganisms, leading to the formation of hexanol and 2-methyl-4-pentenoic acid. Following this initial step, the resulting alcohol and carboxylic acid are typically further metabolized through established pathways, such as β-oxidation for the fatty acid, ultimately leading to mineralization into carbon dioxide and water.

Microbial Consortia: The composition and density of microbial populations significantly impact biodegradation rates. Environments with a diverse and adapted microbial community, such as compost-amended soils, have been shown to enhance the degradation of other esters. researchgate.net The presence of specific microbial genera known for their esterase activity, including Pseudomonas, Serratia, and Achromobacter, can lead to more rapid degradation. nih.gov The principle of co-metabolism may also play a role, where the presence of other organic compounds can stimulate the production of enzymes capable of degrading this compound.

Environmental Conditions: Several physicochemical parameters of the environment can influence the rate of biodegradation:

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature. Generally, an increase in temperature up to an optimal point (often around 30-35°C for many soil and water microorganisms) will increase the rate of biodegradation. researchgate.netnih.gov

pH: The pH of the soil or water can affect both the microbial populations and the activity of extracellular enzymes. Optimal pH for the degradation of many organic pollutants is often near neutral (pH 7). researchgate.netnih.gov

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. Nutrient-limited environments may exhibit slower biodegradation rates.

Oxygen Availability: Aerobic biodegradation, which is generally the most efficient pathway for esters, requires the presence of oxygen. In anaerobic environments, the degradation process is significantly slower and may proceed through different metabolic pathways.

The following interactive table illustrates the hypothetical influence of environmental conditions on the biodegradation half-life of a generic hexyl ester, based on general principles observed for similar compounds.

| Temperature (°C) | pH | Nutrient Status | Estimated Half-life (days) |

| 10 | 7 | Replete | 50 |

| 20 | 7 | Replete | 25 |

| 30 | 7 | Replete | 12 |

| 20 | 5 | Replete | 40 |

| 20 | 9 | Replete | 35 |

| 20 | 7 | Limited | 60 |

Photodegradation Mechanisms in Various Environmental Compartments

Photodegradation, or the breakdown of molecules by light, is a significant abiotic degradation pathway for volatile organic compounds (VOCs) like this compound, particularly in the atmosphere.

In the gas phase, the primary mechanism of photodegradation for organic compounds is through reaction with photochemically generated hydroxyl radicals (•OH). nih.govresearchgate.net These highly reactive species initiate a chain of reactions that break down the parent molecule. The presence of a carbon-carbon double bond in the 4-pentenoate moiety of this compound makes it particularly susceptible to attack by hydroxyl radicals and ozone.

The general mechanism for the atmospheric photodegradation of this compound can be summarized as follows:

Initiation: Reaction with hydroxyl radicals (•OH) or ozone (O₃) at the double bond or abstraction of a hydrogen atom from the alkyl chain.

Propagation: The resulting alkyl or peroxy radicals undergo further reactions with molecular oxygen (O₂) and nitric oxides (NOx), leading to the formation of various smaller, oxygenated products such as aldehydes, ketones, and carboxylic acids.

Termination: The reaction chains are terminated by the formation of stable products.

In aquatic environments, direct photolysis (direct absorption of sunlight leading to bond cleavage) is less likely for a compound like this compound unless it contains significant chromophores that absorb light in the environmentally relevant UV spectrum. However, indirect photolysis can occur through reactions with photochemically produced reactive species in the water, such as hydroxyl radicals, singlet oxygen, and peroxy radicals, which are generated from dissolved organic matter.

The rate of photodegradation is influenced by factors such as the intensity of solar radiation, the concentration of reactive species, and the presence of other substances in the environment that can either promote or inhibit the process.

Environmental Partitioning and Transport Modeling

The distribution and movement of this compound in the environment are determined by its physicochemical properties, which govern its partitioning between different environmental compartments (air, water, soil, and biota). Environmental fate models use these properties to predict the compound's likely distribution and persistence.

Key parameters used in environmental partitioning models include:

Octanol-Water Partition Coefficient (Kow): This parameter indicates the lipophilicity of a compound and its tendency to partition from water into organic phases, such as lipids in organisms or organic matter in soil and sediment. A higher log Kow value suggests a greater potential for bioaccumulation and sorption to soil.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This coefficient describes the tendency of a chemical to adsorb to the organic fraction of soil and sediment. It is a crucial parameter for predicting the mobility of a substance in soil and its potential to leach into groundwater.

Henry's Law Constant (H): This value represents the partitioning of a chemical between air and water and is indicative of its volatility from aqueous solutions.

Vapor Pressure (VP): This property indicates the tendency of a substance to evaporate into the atmosphere.

In the absence of experimentally determined values for this compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate these parameters based on the molecule's structure. e3s-conferences.orgecetoc.orgnih.gov These models use mathematical relationships derived from the known properties of similar chemical structures.

The following table presents estimated physicochemical properties for this compound and related compounds, illustrating the type of data used in environmental transport modeling.

| Compound | Molecular Formula | Log Kow (estimated) | Log Koc (estimated) | Vapor Pressure (Pa, estimated) | Henry's Law Constant (Pa·m³/mol, estimated) |

| This compound | C₁₂H₂₂O₂ | 4.1 | 3.2 | 15.6 | 5.4 |

| Hexyl acetate | C₈H₁₆O₂ | 2.8 | 2.1 | 180 | 1.9 |

| Ethyl hexanoate | C₈H₁₆O₂ | 2.7 | 2.0 | 160 | 1.8 |

These estimated values suggest that this compound has a moderate to high potential for sorption to soil and sediment (indicated by Log Koc) and a tendency to bioaccumulate in organisms (indicated by Log Kow). Its vapor pressure and Henry's Law constant suggest it is a semi-volatile compound, with potential for partitioning to the atmosphere from surface waters and soils.

Environmental fate models, such as fugacity models, utilize these partitioning coefficients to predict the steady-state distribution of a chemical in a model environment. For a compound with the estimated properties of this compound, it is likely to be found distributed between the soil, sediment, and biota, with a smaller fraction in the water and air compartments.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and properties of molecules with a high degree of accuracy.

The three-dimensional structure of Hexyl 2-methyl-4-pentenoate is fundamental to its chemical properties and biological activity. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule like this compound, with numerous rotatable bonds, multiple low-energy conformations can exist.

Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating its single bonds to identify stable conformers and the energy barriers between them. Due to the hexyl chain and the rotatable bonds around the ester group, the molecule can adopt various folded and extended shapes. The global minimum energy conformation is typically the most populated at equilibrium. Theoretical calculations would likely focus on the dihedral angles around the C-O ester bond and within the hexyl chain to determine the most stable spatial arrangements.

Table 1: Predicted Geometrical Parameters for a Low-Energy Conformer of this compound (Theoretical) This table presents hypothetical yet representative bond lengths and angles for the optimized geometry of this compound, based on typical values for similar organic esters calculated by DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.21 Å |

| C-O (ester) | ~1.34 Å | |

| O-C (hexyl) | ~1.45 Å | |

| C=C (pentenoate) | ~1.33 Å | |

| Bond Angles | O=C-O | ~124° |

| C-O-C (ester) | ~116° | |

| C-C=C (pentenoate) | ~122° |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.

The calculated frequencies and their corresponding intensities can be used to simulate the molecule's vibrational spectrum. This theoretical spectrum is a valuable tool for interpreting experimental spectroscopic data, helping to assign specific absorption bands to particular functional groups within the molecule. For instance, the prominent C=O stretching frequency of the ester group is a key feature in the IR spectrum.

Table 2: Predicted Principal Vibrational Frequencies for this compound (Theoretical) This table lists predicted vibrational frequencies for key functional groups in this compound based on computational studies of similar ester compounds. These values help in the interpretation of experimental IR spectra.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | Ester Carbonyl | 1735 - 1750 |

| C-O Stretch | Ester | 1150 - 1250 |

| C=C Stretch | Alkene | 1640 - 1680 |

| C-H Stretch | sp³ C-H (Alkyl) | 2850 - 3000 |

| C-H Stretch | sp² C-H (Alkenyl) | 3010 - 3095 |

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. The formation of this compound, typically through the esterification of 2-methyl-4-pentenoic acid with hexanol, can be studied using transition state theory.

This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate. By calculating the energies of these species, an energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to occur), which is critical for understanding the reaction kinetics. For acid-catalyzed esterification, the mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration steps, all of which can be modeled computationally.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular structures, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time.

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape and flexibility in different environments (e.g., in a vacuum or in a solvent).

As a volatile organic compound with a fruity odor, this compound likely interacts with olfactory receptors in insects. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In the absence of an experimentally determined structure for a relevant insect olfactory receptor, a homology model could be built based on the known structure of a related protein. This compound could then be "docked" into the binding site of this receptor model. The docking process predicts the binding pose and estimates the binding affinity (the strength of the interaction). These theoretical studies can identify key amino acid residues in the receptor that may be important for binding the ester, often through hydrophobic interactions with the alkyl chains and potential hydrogen bonding with the ester group. Such studies can guide the design of new fragrance or flavor compounds or help to understand the basis of insect olfaction.

Structure-Activity Relationship (SAR) Studies (theoretical, predictive modeling)

Theoretical Structure-Activity Relationship (SAR) studies for this compound would focus on correlating its structural features with its biological or chemical activity using computational models. researchgate.net These studies are pivotal in predicting the activity of new, untested compounds and in understanding the molecular features essential for a particular effect. For a compound like this compound, SAR investigations would likely explore the influence of its alkyl chain length, the position of the double bond, and the methyl substitution on its activity.

Quantitative Structure-Activity Relationship (QSAR) models are a key component of these theoretical studies. nih.govnih.govbiointerfaceresearch.comresearchgate.net These models establish a mathematical relationship between the chemical structure and biological activity. For this compound, a QSAR model would be developed by considering a series of similar molecules where structural features are systematically varied. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

An example of a hypothetical QSAR study for a series of pentenoate esters is presented in Table 1. In this illustrative model, descriptors such as molecular weight, LogP (a measure of lipophilicity), and the energy of the Highest Occupied Molecular Orbital (HOMO) are used to predict a hypothetical biological activity.

Table 1: Illustrative QSAR Data for a Series of Pentenoate Esters

| Compound | Molecular Weight | LogP | HOMO Energy (eV) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| Methyl 2-methyl-4-pentenoate | 128.17 | 2.1 | -10.5 | 50.2 |

| Ethyl 2-methyl-4-pentenoate | 142.20 | 2.6 | -10.4 | 45.8 |

| Propyl 2-methyl-4-pentenoate | 156.22 | 3.1 | -10.3 | 40.1 |

| Butyl 2-methyl-4-pentenoate | 170.25 | 3.6 | -10.2 | 35.5 |

| This compound | 198.30 | 4.6 | -10.1 | 28.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The model might reveal, for instance, that increasing the alkyl chain length (and thus LogP) leads to a higher predicted activity up to a certain point, after which steric hindrance or reduced bioavailability might lead to a decrease in activity. The methyl group at the 2-position and the double bond at the 4-position are also critical features whose influence would be quantified through such models. researchgate.net The presence of the α,β-unsaturated carbonyl moiety, in particular, is an important structural feature known to influence reactivity and toxicity. researchgate.netqsardb.org

Kinetic and Thermodynamic Modeling of Chemical and Biochemical Reactions

Kinetic and thermodynamic modeling provides a deeper understanding of the reaction pathways available to this compound, including its stability, reactivity, and potential for degradation or transformation. These models are crucial for predicting the behavior of the compound under various conditions.

Prediction of Reaction Rates and Branching Ratios

Theoretical models can be employed to predict the rate constants and branching ratios for various reactions involving this compound. For an unsaturated ester, potential reactions include pyrolysis, oxidation, and reactions with biological nucleophiles.

Ester Pyrolysis: One of the classic thermal reactions of esters is pyrolysis, which for esters containing a β-hydrogen, proceeds through a concerted intramolecular elimination (Ei) mechanism to form a carboxylic acid and an alkene. wikipedia.orgaklectures.com While this compound itself does not have a β-hydrogen on the hexyl chain that would lead to a simple Ei reaction involving the ester carbonyl, theoretical studies could explore other high-temperature decomposition pathways. rsc.orgdigitellinc.comacs.org

Radical Reactions: The allylic C-H bonds in this compound are susceptible to hydrogen abstraction by radicals, initiating radical chain reactions such as autoxidation. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comucl.ac.uk Computational chemistry can be used to model these reactions, predicting the activation energies and rate constants for initiation, propagation, and termination steps.

An illustrative data table for predicted reaction rates for the reaction of this compound with a hydroxyl radical (a key species in atmospheric and biological oxidation) is provided in Table 2.

Table 2: Predicted Rate Constants for Reaction of this compound with Hydroxyl Radical

| Reaction Site | Reaction Type | Activation Energy (kcal/mol) | Rate Constant at 298 K (cm³/molecule·s) |

|---|---|---|---|

| C=C double bond | Addition | 2.5 | 5.0 x 10⁻¹¹ |

| Allylic C-H | H-abstraction | 5.0 | 1.2 x 10⁻¹¹ |

Note: The data in this table is hypothetical and for illustrative purposes only.

The branching ratios, which represent the fraction of the reaction that proceeds through a particular pathway, can also be calculated from the relative rate constants. In this example, addition to the double bond would be the dominant pathway.

Thermochemical Properties of Radicals and Intermediates

The stability of the radicals and intermediates formed during reactions of this compound is a key determinant of the reaction pathways and product distributions. rsc.orgrsc.orgresearchgate.net Thermochemical properties such as bond dissociation energies (BDEs), enthalpies of formation, and Gibbs free energies of reaction can be calculated using quantum chemical methods. acs.org

The C-H bonds at the allylic position (C-3) are expected to have a lower BDE compared to other C-H bonds in the molecule, making them more susceptible to hydrogen abstraction. masterorganicchemistry.com This is due to the resonance stabilization of the resulting allylic radical.

Table 3 provides a set of hypothetical, yet plausible, thermochemical data for radicals that could be formed from this compound.

Table 3: Calculated Thermochemical Properties of Radicals Derived from this compound

| Radical Structure | Bond Dissociation Energy (kcal/mol) | Enthalpy of Formation (kcal/mol) |

|---|---|---|

| Primary radical (hexyl chain) | 98 | -35 |

| Secondary radical (hexyl chain) | 95 | -38 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These thermochemical data are essential inputs for kinetic models. For example, a lower BDE for the formation of the allylic radical corresponds to a lower activation energy for hydrogen abstraction from that position, thus favoring that reaction pathway.

Emerging Research Frontiers for Hexyl 2 Methyl 4 Pentenoate

Development of Green Chemistry Approaches for Sustainable Production

The synthesis of flavor esters like Hexyl 2-methyl-4-pentenoate is undergoing a paradigm shift towards more sustainable and environmentally friendly methods. Green chemistry principles are at the forefront of this transformation, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

One of the most promising green approaches is the use of biocatalysts, particularly lipases, for esterification reactions. scielo.br Lipase-catalyzed synthesis offers several advantages over traditional chemical methods that often rely on harsh acid catalysts and high temperatures. scielo.br These enzymatic reactions are typically conducted under milder conditions, leading to higher selectivity and a reduction in the formation of unwanted byproducts. bvsalud.org

The immobilization of lipases on solid supports is a key strategy to enhance their stability and reusability, making the process more economically viable. For instance, Candida rugosa lipase (B570770) immobilized on Diaion HP-20 has been successfully used for the synthesis of hexyl butyrate, a structurally similar flavor ester. nih.gov This immobilized biocatalyst demonstrated high conversion rates and maintained a significant portion of its activity over multiple reaction cycles. nih.gov Another example is the use of Novozym 435 (Candida antarctica lipase B) for the synthesis of 2-ethyl hexyl oleate, showcasing the potential for high conversion rates and catalyst reusability over numerous cycles. msa.edu.eg

Solvent selection is another critical aspect of green synthesis. The use of non-toxic and renewable solvents is preferred. Research into solvent-free reaction systems or the use of green solvents like supercritical carbon dioxide is gaining traction. niscpr.res.in For example, the enzymatic synthesis of castor oil hexyl esters has been demonstrated in a liquid carbon dioxide medium, which acts as a green solvent and enhances the mutual solubility of the reactants. niscpr.res.in